3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. Its structure includes a 4-chlorophenyl group at position 3 and a phenethylamine side chain substituted with 3,4-diethoxy groups (Figure 1). The chlorophenyl moiety enhances lipophilicity, while the diethoxyphenyl ethyl group may influence metabolic stability and receptor binding .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN5O2/c1-3-34-23-14-9-18(17-24(23)35-4-2)15-16-29-26-21-7-5-6-8-22(21)33-27(30-26)25(31-32-33)19-10-12-20(28)13-11-19/h5-14,17H,3-4,15-16H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRYZNFLNVILTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the 4-chlorophenyl and 3,4-diethoxyphenyl ethyl groups. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazoloquinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Aryl Groups
Key Compounds :
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():
- Substituents : 3-methylphenyl (position 3), 3,4-dimethoxyphenethyl (side chain).
- Molecular Weight : 439.519 g/mol.
- Key Difference : Methoxy groups (vs. ethoxy in the target compound) reduce steric bulk and increase polarity.
3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (): Substituents: Sulfonyl group at position 3, 4-methoxyphenyl (side chain). Molecular Weight: Not explicitly stated, but sulfonyl groups significantly increase polarity and hydrogen-bonding capacity .
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine ():
Table 1: Comparison of Triazoloquinazoline Derivatives
| Compound Name | Position 3 Substituent | Side Chain Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-Chlorophenyl | 3,4-Diethoxyphenethyl | 467.6 | High lipophilicity |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazoloquinazolin-5-amine | 3-Methylphenyl | 3,4-Dimethoxyphenethyl | 439.519 | Moderate polarity |
| 3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazoloquinazolin-5-amine | Sulfonyl | 4-Methoxyphenyl | ~500 (estimated) | High polarity |
Triazolopyrimidine and Related Heterocycles
Key Compounds :
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Core Structure: Triazolopyrimidine (vs. triazoloquinazoline). Activity: Anti-tubercular (MIC: 0.5 µg/mL against M. tuberculosis) .
N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Substituents: Chlorophenyl, methylaminoethyl. Molecular Weight: ~400 g/mol (estimated). Activity: Plasmodium dihydroorotate dehydrogenase inhibitor (IC₅₀: <50 nM) .
Table 2: Triazolopyrimidine vs. Triazoloquinazoline
| Compound Type | Core Structure | Typical Applications | Example Substituents |
|---|---|---|---|
| Triazoloquinazoline | Fused quinazoline | Kinase inhibition, antimicrobial | Chlorophenyl, diethoxyphenethyl |
| Triazolopyrimidine | Fused pyrimidine | Antimalarial, anti-tubercular | Chlorophenyl, pyridinyl |
Biological Activity
The compound 3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a novel triazoloquinazoline derivative that has garnered interest due to its potential biological activities, particularly in the context of anticancer effects. This article reviews the biological activity of this compound based on diverse research findings, case studies, and synthesis reports.
- Molecular Formula : C20H22ClN5O2
- Molecular Weight : 395.87 g/mol
- LogP : 4.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 3
The biological activity of triazoloquinazolines is primarily attributed to their ability to interact with various molecular targets within cancer cells. The presence of the triazole ring enhances the compound's ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline and triazole exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of similar compounds:
| Compound Name | Cell Lines Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Quinazolinone Derivative A | MCF-7 (Breast) | 10 | Induces apoptosis via caspase activation |
| Triazoloquinazoline B | HCT-116 (Colon) | 6.2 | Inhibits topoisomerase II activity |
| Triazole-Thiazole Hybrid C | PC3 (Prostate) | 12 | Disruption of microtubule dynamics |
Case Studies
- Anticancer Efficacy : In a study evaluating various quinazoline derivatives, compounds similar to our target showed promising results against multiple cancer types including breast (MCF-7), colon (HCT-116), and prostate (PC3) cancers. The most effective compounds displayed IC50 values ranging from 6.2 to 12 μM, indicating potent cytotoxicity .
- In Silico Studies : Quantitative Structure-Activity Relationship (QSAR) analyses have been conducted to predict the anticancer activity based on structural features. The models indicated a strong correlation between molecular properties and biological efficacy, with r² values between 0.7 and 0.8 for certain derivatives .
Synthesis and Structural Modifications
The synthesis of triazoloquinazolines typically involves multi-step reactions including cyclization and functionalization strategies. Modifications at the phenyl rings have been shown to significantly influence biological activity. For instance:
- Alkyl Substituents : Introduction of ethoxy groups on the phenyl moiety enhances solubility and bioavailability.
- Chlorine Substituents : The presence of chlorine atoms is often associated with increased potency due to improved interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
